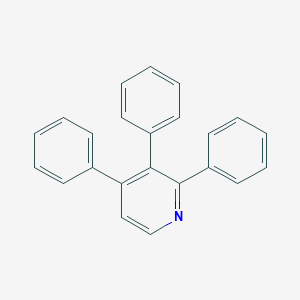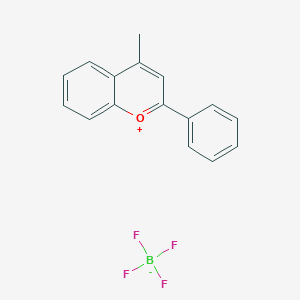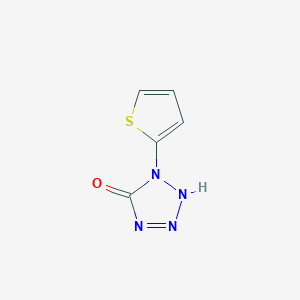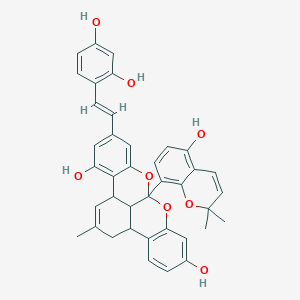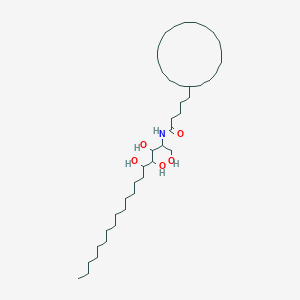
Halyminine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Halyminine is a natural product that has been widely studied for its potential therapeutic applications. It is a diterpenoid alkaloid that was first isolated from the plant Haplophyllum myrtifolium. Halyminine has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of halyminine is not fully understood. However, it is believed to act through a number of different pathways. Halyminine has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of a range of inflammatory diseases. Halyminine has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Effets Biochimiques Et Physiologiques
Halyminine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which are involved in the development of a range of diseases. Halyminine has also been found to have a positive effect on the immune system, promoting the production of cytokines and other immune cells. In addition, halyminine has been shown to have a positive effect on the cardiovascular system, reducing blood pressure and improving blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
Halyminine has a number of advantages for lab experiments. It is a natural product that can be easily extracted from the plant Haplophyllum myrtifolium, making it readily available for study. Halyminine is also relatively stable and can be stored for long periods of time. However, there are also some limitations to working with halyminine. It is a complex molecule that can be difficult to synthesize, and its mechanism of action is not fully understood.
Orientations Futures
There are a number of future directions for research on halyminine. One area of focus is the development of new synthetic methods for producing halyminine. Another area of focus is the study of halyminine's mechanism of action, which could lead to the development of new therapeutic applications. Additionally, research on the potential use of halyminine in the treatment of viral infections, such as COVID-19, is also an area of interest. Finally, the study of halyminine's potential as a natural product in the development of new drugs is an area of ongoing research.
Méthodes De Synthèse
The synthesis of halyminine has been achieved through several methods. One such method involves the extraction of the alkaloid from the plant Haplophyllum myrtifolium. Another method involves the chemical synthesis of halyminine from simpler precursors. The chemical synthesis of halyminine has been achieved through a number of different approaches, including the use of natural products as starting materials, as well as the use of synthetic intermediates.
Applications De Recherche Scientifique
Halyminine has been extensively studied for its potential therapeutic applications. It has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Halyminine has also been shown to have a positive effect on the immune system, promoting the production of cytokines and other immune cells.
Propriétés
Numéro CAS |
129780-95-6 |
|---|---|
Nom du produit |
Halyminine |
Formule moléculaire |
C43H85NO5 |
Poids moléculaire |
696.1 g/mol |
Nom IUPAC |
5-cyclononadecyl-N-(1,3,4,5-tetrahydroxynonadecan-2-yl)pentanamide |
InChI |
InChI=1S/C43H85NO5/c1-2-3-4-5-6-7-8-17-20-23-26-29-35-40(46)43(49)42(48)39(37-45)44-41(47)36-31-30-34-38-32-27-24-21-18-15-13-11-9-10-12-14-16-19-22-25-28-33-38/h38-40,42-43,45-46,48-49H,2-37H2,1H3,(H,44,47) |
Clé InChI |
FONCLYIDKHNFIL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C(C(C(CO)NC(=O)CCCCC1CCCCCCCCCCCCCCCCCC1)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCC(C(C(C(CO)NC(=O)CCCCC1CCCCCCCCCCCCCCCCCC1)O)O)O |
Synonymes |
halyminine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




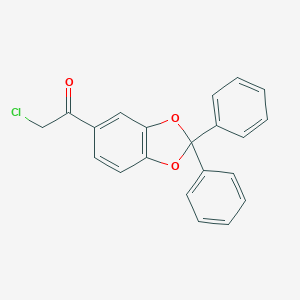
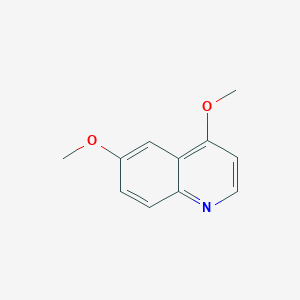
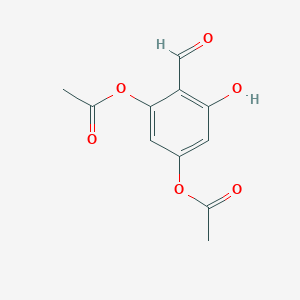
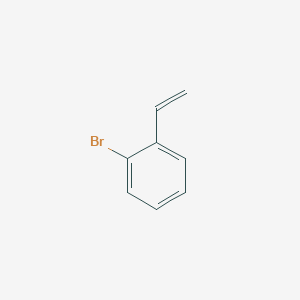
![tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B142684.png)
![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B142686.png)
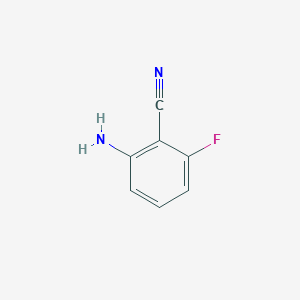
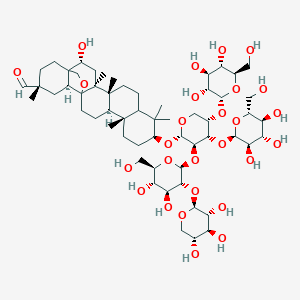
![1-[(4-Carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride](/img/structure/B142696.png)
